molecular formula C12H11NO3 B1331058 Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 65576-66-1

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No. B1331058
CAS RN: 65576-66-1
M. Wt: 217.22 g/mol
InChI Key: MCFCPVVFVXSZSK-JXMROGBWSA-N
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Description

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a chemical compound that belongs to the class of cyanoacrylates, which are known for their rapid polymerization and strong adhesive properties. This compound features a methoxyphenyl group, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related cyanoacrylate compounds often involves the Knoevenagel condensation reaction, as seen in the synthesis of various substituted phenylcyanoacrylates . These compounds are typically synthesized by reacting substituted benzaldehydes with cyanoacetates in the presence of a catalyst like piperidine. The reaction conditions, such as temperature and catalyst concentration, can significantly affect the yield and purity of the product.

Molecular Structure Analysis

The molecular structure of cyanoacrylates is characterized by the presence of a cyano group and a carbonyl group in conjugation, which can lead to a polarized C=C bond . This polarization is evident from infrared spectroscopy and ab initio force field calculations, which show a significant ground-state charge transfer between the electropositive and electronegative fragments of the molecule, giving it a dual molecular and zwitterionic character .

Chemical Reactions Analysis

Cyanoacrylates can undergo various chemical reactions, including polymerization and copolymerization. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile, demonstrating the reactivity of cyanoacrylate derivatives . Additionally, copolymerization reactions with other monomers like methyl methacrylate have been reported, where the reactivity ratios of the monomers are determined to understand the copolymerization behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylates are influenced by their molecular structure. For example, the introduction of methoxyphenyl groups can affect the solubility, thermal stability, and glass transition temperature of the resulting polymers . The crystallinity of the polymers can also be induced by the presence of rigid anisotropic side groups, as observed in substituted biphenyl acrylates and methacrylates . The thermal stability of these polymers is generally high, with decomposition temperatures often exceeding 200°C .

Scientific Research Applications

  • Corrosion Inhibition : A study by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for corrosion inhibition in nitric acid solutions of copper. These compounds were effective as mixed-type inhibitors and followed chemical adsorption and Langmuir isotherm models (Abu-Rayyan et al., 2022).

  • Optical and Electronic Properties : Qing‐bao Song et al. (2015) investigated the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide. These compounds showed distinct optical properties due to their face-to-face stacking mode, with implications for materials science (Song et al., 2015).

  • Polymer Synthesis : Cao et al. (2008) synthesized methacrylate monomers containing azo and electronic push-pull structures, including 2-Methyl-acrylic-acid-2-{(4-(4-cyano-phenylazo)-3-methyl-phenyl)-ethyl-amino-ethyl ester with cyano substituted, and 2-Methyl-acrylic-acid-2-{ethyl-(4-(4-methoxy-phenylazo)-3-methyl-phenyl)-amino}-ethyl ester with methoxy substituted. These polymers displayed 'living'/controlled free radical polymerization characteristics (Cao et al., 2008).

  • Organic Synthesis and Characterization : Hirotani and Zen (1994) reported the synthesis of 4H-1,2-oxazines and hydroxy-arylaldehydes through the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride. This study demonstrated the versatility of 2-cyanoacrylates in organic synthesis (Hirotani & Zen, 1994).

  • Copolymerization and Material Properties : Hussain et al. (2019) prepared novel oxy ring-substituted isopropyl 2-cyano-3-arylacrylates and copolymerized them with styrene. This research is significant in the field of materials science, particularly in understanding the properties of copolymers (Hussain et al., 2019).

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes. Breathing dust should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn during handling . Heating the polymer causes depolymerization, producing gaseous products which are a strong irritant to the lungs and eyes .

properties

IUPAC Name

methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFCPVVFVXSZSK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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